molecular formula C16H19N3O2S B4994804 1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4994804
M. Wt: 317.4 g/mol
InChI Key: KWSSXOJHKMAZNW-UHFFFAOYSA-N
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Description

1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-methylthiophen-2-ylmethyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 5-methyl-2-thiophenemethanol with 4-nitrophenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 1-[(5-methylthiophen-2-yl)methyl]-4-(4-aminophenyl)piperazine
  • 1-[(5-methylthiophen-2-yl)methyl]-4-(4-chlorophenyl)piperazine
  • 1-[(5-methylthiophen-2-yl)methyl]-4-(4-methylphenyl)piperazine

Comparison: 1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the nitrophenyl and thiophene groups. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and potential for diverse chemical reactions. Similar compounds may lack one or both of these functional groups, resulting in different reactivity and applications .

Properties

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-2-7-16(22-13)12-17-8-10-18(11-9-17)14-3-5-15(6-4-14)19(20)21/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSXOJHKMAZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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